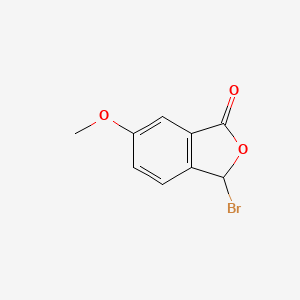
3-bromo-6-methoxyisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-6-methoxyisobenzofuran-1(3H)-one is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxyisobenzofuran-1(3H)-one can be achieved through various methods. One common approach involves the bromination of 6-methoxyisobenzofuran-1-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing greener solvents and catalysts can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-6-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the isobenzofuran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-methoxyisobenzofuran-1(3H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-bromo-6-methoxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, its antibacterial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-bromo-6-methoxyisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H7BrO3 |
|---|---|
Molekulargewicht |
243.05 g/mol |
IUPAC-Name |
3-bromo-6-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,8H,1H3 |
InChI-Schlüssel |
DIITVNLRWZVLOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(OC2=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Dibutylamino)phenyl]acetamide](/img/structure/B8565428.png)

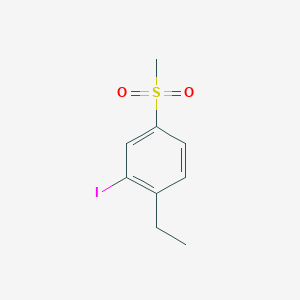

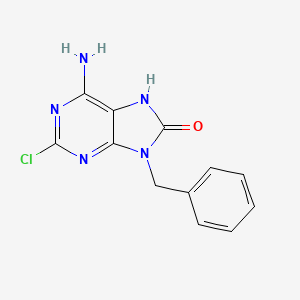
![4-N-[2-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8565479.png)


![2-Fluoro-5-(2-methyl-[1,3]dioxolan-2-yl)-benzenesulfonamide](/img/structure/B8565490.png)
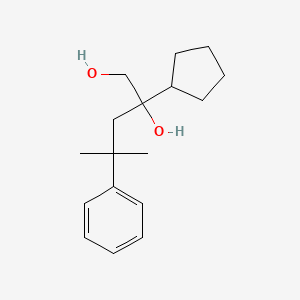
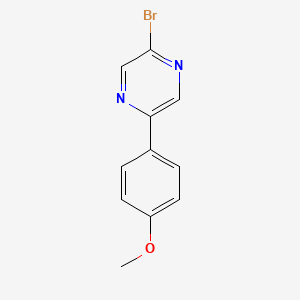


![2-([1,1'-Biphenyl]-4-yl)-1,2-diphenylethanone](/img/structure/B8565527.png)
